molecular formula C17H17N3O B1610353 N-(3-aminopropyl)acridine-9-carboxamide CAS No. 259221-98-2

N-(3-aminopropyl)acridine-9-carboxamide

Cat. No. B1610353
CAS RN: 259221-98-2
M. Wt: 279.34 g/mol
InChI Key: UMWXOMYGQQOTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)acridine-9-carboxamide is a heterocyclic compound with the following chemical formula: C₁₇H₁₇N₃O . It belongs to the acridine family, which has been actively researched due to its potential as a therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections .


Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve several steps. Acriflavine, proflavine, and their analogues share an acridine-3,6-diamine structural component. These compounds have been identified as potent antibacterial agents and are still used as effective disinfectants. Their planar aromatic rings, each containing heteroatoms and non-rigid nitrogen functionalities at positions 3 and 6, likely facilitate intercalation into double-stranded DNA. Charge transfer and π-stacking interactions enable acridine derivatives to sandwich between base pairs, ultimately causing the helical DNA structure to unwind .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified

Mechanism of Action

The mode of action of acridine derivatives, including N-(3-aminopropyl)acridine-9-carboxamide, primarily involves DNA intercalation . By inserting between DNA base pairs, these compounds disrupt DNA replication, transcription, and repair processes. Investigating their impact on cancer treatment remains critical, and combining acridine medications with DNA repair protein inhibitors could yield promising results .

properties

IUPAC Name

N-(3-aminopropyl)acridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-10-5-11-19-17(21)16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXOMYGQQOTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442867
Record name N-(3-aminopropyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259221-98-2
Record name N-(3-aminopropyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)acridine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)acridine-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminopropyl)acridine-9-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminopropyl)acridine-9-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-aminopropyl)acridine-9-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-aminopropyl)acridine-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.